
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Halogenation Reactions: Introduction of chlorine and fluorine atoms to the precursor molecules.
Cyclization Reactions: Formation of the dioxolane ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable production.
Catalysts: To enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like dichloromethane or ethanol may be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated compounds.
Applications De Recherche Scientifique
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxane: Similar structure but with a different ring system.
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxepane: Another analog with a different ring size.
Uniqueness
4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane’s unique combination of halogen atoms and dioxolane ring may confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
64499-76-9 |
|---|---|
Formule moléculaire |
C5HCl3F6O2 |
Poids moléculaire |
313.40 g/mol |
Nom IUPAC |
4,4,5-trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5HCl3F6O2/c6-1-2(7,8)16-3(15-1,4(9,10)11)5(12,13)14/h1H |
Clé InChI |
HYCPIMCKRSTQCQ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
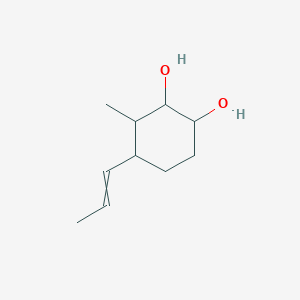
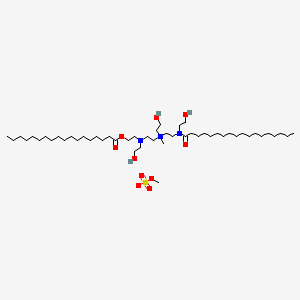
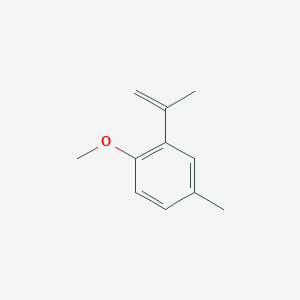
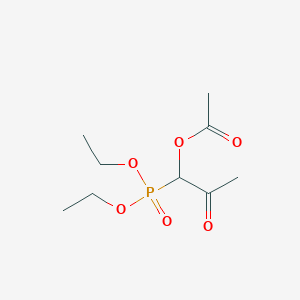
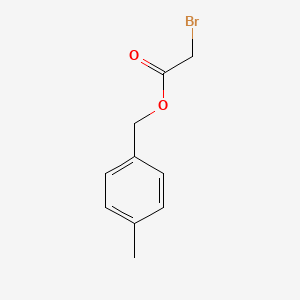
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
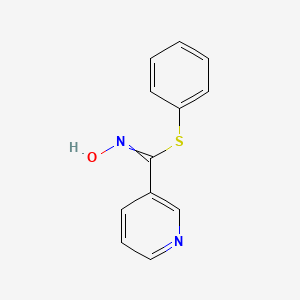


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

